
4-(Bromomethyl)-5-methylthiazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-5-methylthiazole hydrobromide is an organic compound with the molecular formula C5H7Br2NS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methylthiazole hydrobromide typically involves the bromination of 5-methylthiazole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds as follows:
- Dissolve 5-methylthiazole in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of safer and more sustainable brominating agents, such as electrochemically generated bromine, can also be employed to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-5-methylthiazole hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methylthiazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 5-methylthiazole.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-5-methylthiazole hydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive thiazole compounds.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-5-methylthiazole hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but contains a pyridine ring instead of a thiazole ring.
4-(Chloromethyl)pyridine hydrochloride: Contains a chloromethyl group instead of a bromomethyl group.
4-Bromopiperidine hydrobromide: Contains a piperidine ring instead of a thiazole ring.
Uniqueness
4-(Bromomethyl)-5-methylthiazole hydrobromide is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which can impart distinct electronic and steric properties. This makes it a valuable building block in the synthesis of diverse thiazole derivatives with potential biological activity .
Propiedades
Fórmula molecular |
C5H7Br2NS |
|---|---|
Peso molecular |
272.99 g/mol |
Nombre IUPAC |
4-(bromomethyl)-5-methyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-4-5(2-6)7-3-8-4;/h3H,2H2,1H3;1H |
Clave InChI |
JRCILGIEYJCANL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CS1)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


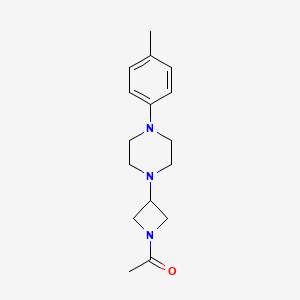
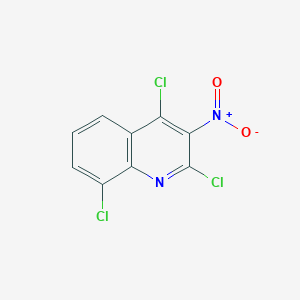
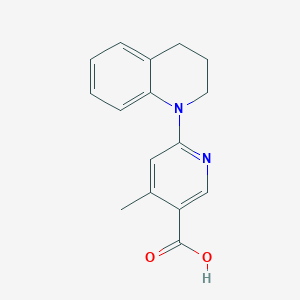
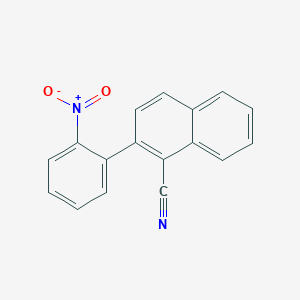

![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
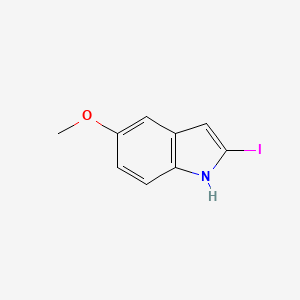


![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)
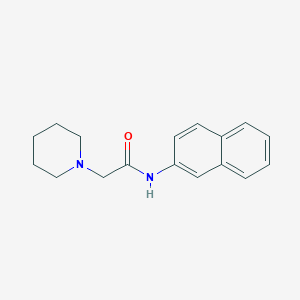

![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)
